4-(2-Oxo-2-phenylethyl)-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione 4-(2-Oxo-2-phenylethyl)-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione
Brand Name: Vulcanchem
CAS No.: 904508-98-1
VCID: VC0349499
InChI: InChI=1S/C23H17NO4/c25-19(16-9-3-1-4-10-16)15-24-22(26)18-13-7-8-14-20(18)28-21(23(24)27)17-11-5-2-6-12-17/h1-14,21H,15H2
SMILES: C1=CC=C(C=C1)C2C(=O)N(C(=O)C3=CC=CC=C3O2)CC(=O)C4=CC=CC=C4
Molecular Formula: C23H17NO4
Molecular Weight: 371.4g/mol

4-(2-Oxo-2-phenylethyl)-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione

CAS No.: 904508-98-1

Main Products

VCID: VC0349499

Molecular Formula: C23H17NO4

Molecular Weight: 371.4g/mol

4-(2-Oxo-2-phenylethyl)-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione - 904508-98-1

CAS No. 904508-98-1
Product Name 4-(2-Oxo-2-phenylethyl)-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione
Molecular Formula C23H17NO4
Molecular Weight 371.4g/mol
IUPAC Name 4-phenacyl-2-phenyl-1,4-benzoxazepine-3,5-dione
Standard InChI InChI=1S/C23H17NO4/c25-19(16-9-3-1-4-10-16)15-24-22(26)18-13-7-8-14-20(18)28-21(23(24)27)17-11-5-2-6-12-17/h1-14,21H,15H2
Standard InChIKey LCJFECMAAJOVFK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2C(=O)N(C(=O)C3=CC=CC=C3O2)CC(=O)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)C2C(=O)N(C(=O)C3=CC=CC=C3O2)CC(=O)C4=CC=CC=C4
PubChem Compound 16462314
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator